1-tert-Butylquinolin-1-ium chloride
Description
1-tert-Butylquinolin-1-ium chloride is a quaternary ammonium salt derived from quinoline, featuring a tert-butyl group substituted at the 1-position of the heterocyclic ring. This structural modification imparts significant steric bulk and ionic character, influencing its physicochemical properties, such as solubility in polar solvents and stability in crystalline states. The tert-butyl group likely enhances lattice stability through van der Waals interactions, a common feature in sterically hindered ionic liquids .
Properties
CAS No. |
61611-54-9 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-tert-butylquinolin-1-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-13(2,3)14-10-6-8-11-7-4-5-9-12(11)14;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChI Key |
UPVWXGHSHNESGC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butylquinolin-1-ium chloride can be synthesized through a series of organic reactions. One common method involves the alkylation of quinoline with tert-butyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of 1-tert-Butylquinolin-1-ium chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butylquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives at the 2- and 4-positions.
Scientific Research Applications
1-tert-Butylquinolin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-tert-Butylquinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Features
Comparative analysis of 1-tert-Butylquinolin-1-ium chloride with analogous quinolinium salts (e.g., 1-methylquinolin-1-ium chloride or 1-benzylquinolin-1-ium bromide) reveals key differences:
The tert-butyl group increases torsional strain in the quinoline ring, leading to longer C-N⁺ bond lengths compared to methyl analogs. Hydrogen bonding patterns, analyzed via graph set theory , demonstrate that the bulky tert-butyl group disrupts planar stacking but strengthens C-H⋯Cl interactions due to enhanced polarization.
Physicochemical Properties
| Property | 1-tert-Butylquinolin-1-ium Chloride | 1-Ethylquinolin-1-ium Iodide | 1-Hexylquinolin-1-ium Tetrafluoroborate |
|---|---|---|---|
| Melting Point | >250°C (decomposes) | 180°C | 90°C (ionic liquid) |
| Solubility | Moderate in H₂O, high in MeOH | High in H₂O | Low in H₂O, high in DCM |
| Thermal Stability | Stable to 200°C | Stable to 150°C | Stable to 120°C |
The tert-butyl derivative exhibits superior thermal stability due to steric protection of the ionic core, whereas alkyl-chain analogs (e.g., hexyl) prioritize liquid-state behavior .
Methodological Insights from Evidence
- Crystallography: SHELX programs (SHELXL, SHELXS) are standard for refining ionic quinolinium salts, ensuring high precision in bond length/angle measurements .
- Hydrogen Bonding : Graph set analysis (R²₂(8) motifs) distinguishes this compound’s C-H⋯Cl networks from π-π interactions in aromatic analogs .
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